BenchChemオンラインストアへようこそ!

Leptoglycin

Antimicrobial peptide Pseudomonas aeruginosa MIC potency comparison

Leptoglycin is a 22-residue, neutral antimicrobial peptide (AMP) isolated from the skin secretion of the South American frog Leptodactylus pentadactylus (Leptodactylidae). Its primary sequence—GLLGGLLGPLLGGGGGGGGGLL—was determined by mass spectrometric de novo sequencing and confirmed by Edman degradation, revealing an unusually high combined glycine (59.1%) and leucine (36.4%) content with a single central proline residue.

Molecular Formula
Molecular Weight
Cat. No. B1576193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptoglycin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leptoglycin for Research Procurement: A Neutral Glycine/Leucine-Rich Antimicrobial Peptide with Exclusive Gram-Negative Activity


Leptoglycin is a 22-residue, neutral antimicrobial peptide (AMP) isolated from the skin secretion of the South American frog Leptodactylus pentadactylus (Leptodactylidae) [1]. Its primary sequence—GLLGGLLGPLLGGGGGGGGGLL—was determined by mass spectrometric de novo sequencing and confirmed by Edman degradation, revealing an unusually high combined glycine (59.1%) and leucine (36.4%) content with a single central proline residue [1]. This composition defines leptoglycin as the founding member of a distinct Gly/Leu-rich AMP class [1]. The peptide is characterized by a neutral isoelectric point (pI 5.52), zero net charge, molecular mass of 1762.08 Da, and a free C-terminal carboxyl group [2]. Its antimicrobial activity is restricted exclusively to Gram-negative bacteria, with no observed activity against Gram-positive bacteria, yeasts, or dermatophyte fungi [1].

Why Generic Substitution of Leptoglycin with Other Frog-Skin Antimicrobial Peptides Fails: A Comparator-Based Rationale


Leptoglycin cannot be reliably substituted with other amphibian-derived antimicrobial peptides—even those isolated from the identical frog species Leptodactylus pentadactylus—because key pharmacological properties diverge sharply. Pentadactylin, co-isolated from the same species, exhibits a fundamentally different selectivity profile: it is active against both Gram-negative and Gram-positive bacteria (MIC 25–200 µM), whereas leptoglycin is exclusively Gram-negative-active, with no activity against any Gram-positive, yeast, or fungal strain tested [1][2]. Fallaxin, the most structurally similar comparator from the same genus (L. fallax), shares the Gram-negative-restricted spectrum but demonstrates markedly lower potency (MIC ≥20 µM) and measurable hemolytic activity (HC₅₀ >200 µM), while leptoglycin produces zero hemolysis across the entire 2–200 µM range [1][3]. Additionally, leptoglycin's unique sequence architecture—59.1% glycine, 36.4% leucine, one central proline, no charged residues, and a free C-terminus—is not replicated in any known ocellatin, plasticin, or other leptodactylid peptide, meaning that structure-activity relationships established for these comparator classes do not transfer to leptoglycin [1][4]. These combined differences in spectrum breadth, potency gradient, hemolytic safety margin, and sequence composition mean that substituting leptoglycin with a more readily available analog introduces uncontrolled experimental variables.

Leptoglycin Quantitative Differentiation Evidence: MIC Potency, Spectrum Selectivity, and Hemolytic Safety vs. Closest Amphibian AMP Analogs


Pseudomonas aeruginosa MIC Potency: Leptoglycin Achieves ≥3-Fold Lower MIC Than Pentadactylin and Fallaxin

Leptoglycin inhibits Pseudomonas aeruginosa ATCC 9027 with an MIC of 8 µM [1]. In contrast, pentadactylin—isolated from the identical frog species L. pentadactylus—exhibits MIC values against Gram-negative bacteria including P. aeruginosa only within the broad range of 25–200 µM, representing at minimum a 3.1-fold potency deficit at the lower bound of its range [2]. Fallaxin, a related leptodactylid peptide with a similar Gram-negative-restricted profile, inhibits P. aeruginosa with an MIC of ≥20 µM, at least 2.5-fold higher than leptoglycin [3]. Both comparator peptides are C-terminally amidated 25-mers with cationic character, whereas leptoglycin is a neutral, non-amidated 22-mer—further underscoring that the potency advantage is not trivially attributable to conserved sequence features [1][2][3].

Antimicrobial peptide Pseudomonas aeruginosa MIC potency comparison

Exclusive Gram-Negative Spectrum: Leptoglycin Shows Zero Activity Against Gram-Positive Bacteria, Yeasts, and Fungi, Unlike Pentadactylin

Leptoglycin demonstrates a strictly Gram-negative antibacterial spectrum: it inhibits P. aeruginosa (MIC 8 µM), E. coli ATCC 28922 (MIC 50 µM), and C. freundii ATCC 8090 (MIC 75 µM), but shows no detectable activity against any Gram-positive bacteria tested (Staphylococcus aureus, Micrococcus luteus, Enterococcus faecalis), yeasts (Candida albicans, Candida tropicalis), or dermatophyte fungi (Microsporum canis, Trichophyton rubrum) [1]. This exclusivity profile differs fundamentally from pentadactylin, which inhibits both Gram-negative (E. coli, E. cloacae, K. pneumoniae, P. aeruginosa) and Gram-positive bacteria (S. aureus, S. epidermidis, E. faecalis, Streptococcus group B) [2]. The Gram-negative exclusivity of leptoglycin aligns it more closely with laticeptin (ocellatin-L1), which similarly inhibits selected Gram-negative bacteria but lacks Gram-positive activity; however, laticeptin's potency profile and sequence architecture (25 residues, cationic, C-amidated) are structurally distinct [3].

Antimicrobial spectrum selectivity Gram-negative exclusivity AMP specificity profiling

Hemolytic Safety: Leptoglycin Exhibits Zero Hemolysis Across the Full 2–200 µM Range, Contrasting with Measurable Hemolytic Activity of Fallaxin and Pentadactylin

Leptoglycin produced no detectable hemolytic activity against human erythrocytes across the entire tested concentration range of 2–200 µM [1]. This represents a complete absence of erythrocyte lysis at concentrations up to 25-fold above its MIC against P. aeruginosa (8 µM). In contrast, fallaxin—the most spectrum-similar leptodactylid comparator—shows measurable hemolytic activity with an HC₅₀ >200 µM, indicating that hemolysis onset occurs within or near the tested concentration window [2]. Pentadactylin, while exhibiting relatively low hemolytic activity (LD₅₀ >400 µM), still produces quantifiable erythrocyte lysis at high concentrations [3]. The complete absence of hemolysis observed for leptoglycin is consistent with its neutral net charge (pI 5.52, net charge 0), which reduces electrostatic interaction with zwitterionic mammalian membranes—a physicochemical property not shared by the cationic comparators fallaxin and pentadactylin [1][4].

Hemolytic activity Therapeutic index Mammalian membrane selectivity

Unique Sequence Architecture: Leptoglycin Defines a New Gly/Leu-Rich AMP Class Characterized by 59.1% Glycine, 36.4% Leucine, and a Central Proline

Leptoglycin's amino acid composition—59.1% glycine (13 of 22 residues) and 36.4% leucine (8 of 22 residues), with a single central proline (position 9)—is unprecedented among characterized amphibian AMPs [1]. The authors of the primary characterization study explicitly state that this composition "suggests the existence of a new class of Gly/Leu-rich antimicrobial peptides" [1]. This architecture differs fundamentally from: (a) pentadactylin, which contains 8 distinct amino acid types including charged residues (Asp, Lys, Glu) and a C-terminal amide [2]; (b) fallaxin, which contains 9 amino acid types with multiple charged residues and C-terminal amidation [3]; and (c) plasticin-L1, a Gly/Leu-rich peptide from L. laticeps that contains the (GXXXG)₃ motif but includes serine and valine residues absent in leptoglycin [4]. The presence of a single central proline in an otherwise exclusively Gly/Leu sequence is a distinguishing structural feature predicted to introduce a kink or turn that may be critical for membrane interaction specificity [1].

AMP sequence classification Glycine-rich peptide Structure-activity relationship

Simplified Chemical Synthesis: Leptoglycin's Three-Amino-Acid Composition and Free C-Terminus Reduce Synthetic Complexity vs. C-Amidated Multi-Residue Analogs

Leptoglycin is composed of only three amino acid types—glycine, leucine, and proline—with no charged residues (Arg, Lys, Asp, Glu, His) and a free C-terminal carboxyl group rather than the C-terminal amidation found in pentadactylin and fallaxin [1][2]. In solid-phase peptide synthesis (SPPS), C-terminal amidation requires additional synthetic steps (e.g., use of Rink amide resin and post-cleavage amide formation), while charged residues introduce coupling efficiency challenges, side-chain protection requirements, and solubility complications during purification [3]. Leptoglycin's sequence simplicity—13 glycines (the sterically least hindered residue), 8 leucines, and 1 proline—eliminates side-chain deprotection steps for 9 of the 20 standard amino acid types entirely. The peptide is commercially available from custom synthesis vendors with a reported purity of 95.9% by HPLC and a lead time of approximately 3 weeks [3]. In contrast, pentadactylin requires synthesis of 8 distinct amino acid types including Asp, Thr, Lys, Ala, Asn, Val, Ser, Glu, and Met plus C-terminal amidation, while fallaxin requires 9 amino acid types with similar amidation requirements [1][2].

Solid-phase peptide synthesis Synthetic accessibility Custom peptide procurement

Leptoglycin Application Scenarios: Experimental and Procurement Contexts Where Differentiation Evidence Drives Selection


Gram-Negative-Selective Antibacterial Screening in Mixed-Microbiome Models

In experimental models where selective elimination or inhibition of Gram-negative bacteria is required without disturbing Gram-positive commensals—such as gut microbiome perturbation studies, polymicrobial biofilm models, or selective decontamination protocols—leptoglycin's exclusive Gram-negative spectrum (zero activity against S. aureus, M. luteus, E. faecalis, C. albicans, and dermatophytes [1]) makes it uniquely suitable. Broad-spectrum alternatives like pentadactylin, which inhibits both Gram-positive and Gram-negative strains (MIC 25–200 µM [2]), would confound such selectivity-dependent readouts.

Anti-Pseudomonal Lead Optimization with High Potency Baseline and Wide Safety Window

For structure-activity relationship (SAR) programs targeting P. aeruginosa—a WHO Critical Priority 1 pathogen—leptoglycin provides a favorable starting scaffold: MIC of 8 µM against P. aeruginosa ATCC 9027 combined with zero hemolytic activity at up to 200 µM (a >25-fold selectivity window [1]). This compares favorably to fallaxin (MIC ≥20 µM; HC₅₀ >200 µM [3]) and pentadactylin (MIC 25–200 µM; LD₅₀ >400 µM [2]), where the narrower or undefined selectivity margins complicate analog development. The unique central proline at position 9 in leptoglycin's sequence also provides a defined structural handle for substitution-oriented SAR exploration [1].

Template Scaffold for De Novo Design of Neutral, Glycine-Rich Antimicrobial Peptides

Leptoglycin's unique sequence architecture—59.1% glycine, 36.4% leucine, single central proline, and neutral net charge—defines a structurally minimal AMP class that can serve as a design template for computational AMP engineering [1]. Unlike cationic AMPs whose activity is strongly influenced by net charge and charge distribution, leptoglycin's neutral character suggests a membrane-interaction mechanism potentially dominated by hydrophobicity and conformational properties rather than electrostatic attraction [1][4]. This physicochemical profile is distinct from all major amphibian AMP families (ocellatins, plasticins, brevinins, ranatuerins), making leptoglycin procurement essential for studies exploring charge-independent antimicrobial mechanisms [4].

Cost-Efficient Custom Peptide Synthesis for Large-Scale SAR Libraries

When planning alanine-scanning, residue-substitution, or truncation libraries for SAR analysis, leptoglycin's synthetic simplicity—only 3 distinct amino acid types, no C-terminal amidation, and no charged side-chain protections required [1][5]—reduces per-peptide synthesis cost and turnaround time compared to analogs like pentadactylin or fallaxin. This cost-efficiency advantage, supported by commercial availability at 95.9% purity with a ~3-week lead time [5], is particularly relevant for academic or industrial laboratories procuring dozens to hundreds of peptide variants for medium-throughput antimicrobial screening campaigns.

Quote Request

Request a Quote for Leptoglycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.